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For Researchers, Scientists, and Drug Development Professionals

Dimethyl sulfoxide (DMSO) is a widely recognized and potent penetration enhancer used in

topical and transdermal drug formulations. Its ability to reversibly alter the barrier properties of

the stratum corneum allows for the enhanced delivery of a wide range of therapeutic agents.

This guide provides an objective comparison of the efficacy of DMSO against other common

penetration enhancers, supported by experimental data, detailed methodologies, and

mechanistic insights.

Efficacy of Dimethyl Sulfoxide: A Quantitative
Comparison
The effectiveness of a penetration enhancer is typically quantified by metrics such as the

permeation flux (the rate of drug passage across the skin), the permeability coefficient, and the

enhancement ratio (ER), which is the factor by which the enhancer increases the drug's

permeation compared to a control formulation without an enhancer.

The following tables summarize quantitative data from various in vitro studies, comparing the

performance of DMSO with other commonly used penetration enhancers.

Table 1: Comparison of Enhancement Ratios for Various Drugs
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Drug
Penetration
Enhancer

Concentration
Enhancement
Ratio (ER)

Skin Model

Alfuzosin HCl 5% DMSO 5% (v/v) 2.52 Rat Skin

2.5% Oleic Acid 2.5% (v/v) 2.12 Rat Skin

20% Transcutol 20% (v/v) 3.94 Rat Skin

5-Fluorouracil

4% Decylmethyl

sulfoxide

(DCMS)*

4% (aq) 35.0 Human Skin

2% Azone in

Propylene Glycol
2% (w/v) ~100.0 Human Skin

5% Oleic Acid in

Propylene Glycol
5% (w/v)

Moderately

successful
Human Skin

Estradiol DMSO (in patch) Not specified 4.0 Not specified

5% Oleic Acid in

Propylene Glycol
5% (w/v) >10.0 (initially) Human Skin

Lidocaine 3% DMSO 3% (w/v)
1.85 (based on

% release)
Not specified

3% Aloe vera 3% (w/v)
1.73 (based on

% release)
Not specified

Insulin
DMSO in

Propylene Glycol
Not specified

Lower than

Azone & NMP

Newborn Pig

Skin

0.1% Azone in

40% PG
0.1% (w/v)

Higher than

DMSO

Newborn Pig

Skin

12% N-methyl-2-

pyrrolidone in

40% PG

12% (v/v)
Higher than

DMSO

Newborn Pig

Skin

*Decylmethyl sulfoxide is a derivative of DMSO.

Table 2: Comparative Permeation Flux of Alfuzosin Hydrochloride
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Penetration Enhancer Concentration Permeation Flux (μg/cm²/h)

Control (No Enhancer) - 7.59 ± 0.27

5% DMSO 5% (v/v) 19.16 ± 0.45

10% DMSO 10% (v/v) 18.29 ± 0.38

2.5% Oleic Acid 2.5% (v/v) 16.13 ± 0.33

20% Transcutol 20% (v/v) 31.08 ± 0.21

2% Tween-20 2% (v/v) 30.38 ± 0.18

Mechanisms of Action
The primary mechanism by which most chemical penetration enhancers, including DMSO,

exert their effect is through the disruption of the highly ordered structure of the stratum

corneum.

Disruption of Lipid Bilayers: DMSO is an amphiphilic molecule that can integrate into the

intercellular lipid matrix of the stratum corneum.[1] This disrupts the tight packing of the

lipids, increasing their fluidity and creating pathways for drug molecules to pass through.[1]

At higher concentrations (typically above 60%), DMSO is thought to create transient pores in

the lipid matrix.[2]

Interaction with Keratin: DMSO can also interact with the intracellular keratin filaments within

the corneocytes, causing a conformational change from an α-helix to a β-sheet structure.

This can lead to swelling of the corneocytes and further increase the permeability of the

stratum corneum.

Solvent Properties: As a powerful aprotic solvent, DMSO can increase the solubility of a drug

within the formulation and facilitate its partitioning from the vehicle into the skin.[3]
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Mechanism of DMSO as a Penetration Enhancer
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Mechanism of DMSO on the Stratum Corneum

Experimental Protocols
The following is a representative protocol for an in vitro skin permeation study using Franz

diffusion cells, a standard method for evaluating the efficacy of penetration enhancers.

1. Skin Membrane Preparation:

Human or animal (e.g., porcine or rodent) skin is used. Full-thickness skin is excised from a

suitable anatomical region (e.g., abdomen).

Subcutaneous fat and connective tissue are carefully removed. The skin may be

dermatomed to a specific thickness (e.g., 200-400 µm) to isolate the epidermis and a portion

of the dermis.

The prepared skin membrane is visually inspected for integrity.

2. Franz Diffusion Cell Assembly:

The Franz diffusion cell consists of a donor compartment and a receptor compartment,

between which the skin membrane is mounted.

The stratum corneum side of the skin faces the donor compartment, and the dermal side is

in contact with the receptor fluid.
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The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered

saline, PBS, at pH 7.4), which is continuously stirred and maintained at a constant

temperature (typically 32°C) to mimic physiological conditions. Care is taken to remove any

air bubbles between the membrane and the receptor fluid.

3. Application of Formulation:

A precise amount of the test formulation (containing the drug and the penetration enhancer)

is applied to the surface of the stratum corneum in the donor compartment. A control

formulation without the enhancer is also tested.

4. Sampling:

At predetermined time intervals, aliquots of the receptor medium are withdrawn for analysis.

An equal volume of fresh, pre-warmed receptor medium is immediately added back to the

receptor compartment to maintain a constant volume and ensure "sink conditions" (where

the concentration of the drug in the receptor fluid is significantly lower than in the donor

compartment).

5. Drug Analysis:

The concentration of the drug in the collected samples is quantified using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

6. Data Analysis:

The cumulative amount of drug permeated per unit area of the skin is plotted against time.

The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

The permeability coefficient (Kp) and the enhancement ratio (ER) are calculated.
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Experimental Workflow: In Vitro Skin Permeation Study
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Workflow for Franz Diffusion Cell Experiment

Signaling Pathway Modulation
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Beyond its physical effects on the stratum corneum, DMSO can also modulate cellular

signaling pathways involved in inflammation. This is particularly relevant as high concentrations

of penetration enhancers can cause skin irritation.

Studies have shown that DMSO can suppress inflammatory responses by inhibiting the

activation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-

Activated Protein Kinase (MAPK) pathways. For instance, DMSO has been demonstrated to

inhibit the phosphorylation of p38 and JNK, two important kinases in the MAPK pathway, in

response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[4] This anti-

inflammatory property can be beneficial in certain therapeutic contexts but also highlights the

need for careful concentration optimization to balance efficacy and potential for irritation.
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Inhibitory Effect of DMSO on Inflammatory Signaling
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DMSO Inhibition of NF-κB and MAPK Pathways

Conclusion
Dimethyl sulfoxide is a highly effective and versatile penetration enhancer, capable of

significantly increasing the transdermal delivery of both hydrophilic and lipophilic drugs.[3] Its

primary mechanism of action involves the disruption of the stratum corneum's lipid and protein

structures. While comparative studies show that other enhancers, such as Azone or Transcutol,
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may exhibit a higher enhancement ratio for specific drugs, DMSO remains a valuable tool in

formulation development due to its well-characterized properties and broad applicability.

However, its potential to cause skin irritation at high concentrations necessitates careful

formulation and optimization. The anti-inflammatory effects of DMSO through the modulation of

signaling pathways like NF-κB and MAPK add another layer to its complex biological activity,

warranting further investigation for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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